N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

GPR35 GPCR antagonism BRET assay

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 922013-85-2, molecular formula C₁₈H₂₃N₅O₂S, MW 373.48 g/mol) is a synthetic oxalamide derivative that incorporates a 1-methylindoline moiety, a dimethylaminoethyl linker, and a thiazol-2-yl terminal group. The compound has a predicted clogP of 1.75, a topological polar surface area (TPSA) of 82.19 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors, placing it within Lipinski's Rule of 5 boundaries.

Molecular Formula C18H23N5O2S
Molecular Weight 373.48
CAS No. 922013-85-2
Cat. No. B2380150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
CAS922013-85-2
Molecular FormulaC18H23N5O2S
Molecular Weight373.48
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C
InChIInChI=1S/C18H23N5O2S/c1-22(2)15(12-4-5-14-13(10-12)6-8-23(14)3)11-20-16(24)17(25)21-18-19-7-9-26-18/h4-5,7,9-10,15H,6,8,11H2,1-3H3,(H,20,24)(H,19,21,25)
InChIKeyBTIYWFCEWUWRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 922013-85-2): Structural Baseline and Pharmacology Profile for Informed Procurement


N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 922013-85-2, molecular formula C₁₈H₂₃N₅O₂S, MW 373.48 g/mol) is a synthetic oxalamide derivative that incorporates a 1-methylindoline moiety, a dimethylaminoethyl linker, and a thiazol-2-yl terminal group [1]. The compound has a predicted clogP of 1.75, a topological polar surface area (TPSA) of 82.19 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors, placing it within Lipinski's Rule of 5 boundaries [1]. To date, this specific compound has been annotated in the European Chemical Biology Database (ECBD) as entry EOS16672 and screened in a GPR35 antagonism assay, where it was classified as inactive (IC₅₀ >100 µM) [2]. No primary research publications or patents explicitly featuring this compound as a lead or probe molecule have been identified in publicly indexed databases.

Why Class-Level Substitution Fails for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 922013-85-2)


The oxalamide scaffold with a terminal thiazole ring is present in numerous biologically active compounds, including the methionine aminopeptidase (MetAP) inhibitor N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide (PDB: 2EVO) [1]. However, the introduction of a 1-methylindolin-5-yl group linked through a dimethylaminoethyl spacer in CAS 922013-85-2 introduces substantial steric bulk, altered hydrogen-bonding capacity, and distinct conformational constraints that cannot be assumed to replicate the target engagement profile of simpler thiazole-oxalamides. The empirical evidence from the ECBD confirms that this specific compound is inactive against GPR35 (IC₅₀ >100 µM), whereas structurally divergent thiazole-containing antagonists such as CID2745687 exhibit measurable antagonism in the same assay format [2]. Generic replacement with another in-class oxalamide without structurally matched comparability data therefore carries a high risk of phenotype misattribution and experimental irreproducibility.

Quantitative Differential Evidence Guide for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 922013-85-2) ― Explicit Limited-Evidence Acknowledgment


GPR35 Antagonism: Direct Screening Outcome vs. Reference Antagonist

CAS 922013-85-2 was evaluated in a quantitative BRET-based GPR35 antagonism assay using a SPASM sensor in HEK293 cells with 300 µM zaprinast as agonist. The compound was classified as inactive because the highest tested concentration did not reach 50% inhibition, corresponding to an IC₅₀ >100 µM [1]. In the same assay format, the reference antagonist CID2745687 produced measurable antagonism at 10 µM and served as the positive control [1]. This result establishes that the target compound does not engage GPR35 at pharmacologically relevant concentrations, in contrast to known GPR35 antagonists.

GPR35 GPCR antagonism BRET assay orphan receptor

Broad-Spectrum Target Profiling: Absence of Sub-10 µM Activity Across ChEMBL-Annotated Targets

Cross-referencing against the ChEMBL database via the UCSF CERSI Excipients Browser indicates that no biological activity has been reported at concentrations ≤10 µM for CAS 922013-85-2 across any annotated protein target [1]. This absence of sub-10 µM activity contrasts with structurally related thiazole-oxalamide ligands such as the MetAP inhibitor N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide, which engages its target at concentrations sufficient for co-crystallization [2]. While this negative evidence does not rule out activity at untested targets, it establishes a baseline of no reported high-potency interactions.

target profiling selectivity ChEMBL screening

Structural Differentiation: 1-Methylindoline-Dimethylaminoethyl Substituent vs. Cyclopentyl or Simple Alkyl Thiazole-Oxalamides

The target compound differs from the structurally characterized MetAP inhibitor N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide by replacement of the cyclopentyl group with a 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl moiety. This substitution increases the molecular weight from 239.3 to 373.5 g/mol, introduces a basic tertiary amine center (dimethylamino pKₐ ~8.5–9.0), adds an aromatic indoline ring system capable of π-stacking, and increases the rotatable bond count [1][2]. The co-crystal structure of the cyclopentyl analog (PDB: 2EVO) shows the cyclopentyl group occupying a compact hydrophobic pocket in MetAP; the indoline-dimethylaminoethyl substituent of CAS 922013-85-2 is sterically incompatible with this binding mode, fundamentally altering the molecular recognition profile [2].

structure-activity relationship indoline steric bulk hydrogen bonding

Evidence-Grounded Application Scenarios for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 922013-85-2)


Negative Control Compound for GPR35 Antagonism Screening Campaigns

Given the confirmed inactivity against GPR35 (IC₅₀ >100 µM in a BRET-based antagonism assay) [1], CAS 922013-85-2 can serve as a structurally matched negative control when screening indoline-containing oxalamide libraries against GPR35. Its use alongside the active reference antagonist CID2745687 provides an internal validation of assay dynamic range and eliminates false-positive attribution arising from non-specific oxalamide scaffold effects.

Chemical Diversity Element in GPCR-Focused or Kinase-Focused Compound Libraries

The compound's structural features—a basic dimethylamino center, an indoline aromatic system, and a thiazole-oxalamide hydrogen-bonding framework—represent a combinatorial space that is underrepresented among confirmed active ligands in ChEMBL [2]. As a diversity element, it may be valuable in phenotypic screening decks where novel chemotypes are prioritized, with the understanding that no annotated high-potency target is currently known [2].

Starting Scaffold for Fragment- or Structure-Based Lead Optimization

The co-crystal structure of the simplified analog N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide with MetAP (PDB: 2EVO) demonstrates that the thiazole-oxalamide core can productively engage enzyme active sites [3]. Medicinal chemistry teams may use CAS 922013-85-2 as a starting point for fragment-growing strategies directed at targets where indoline recognition elements are advantageous, provided that the absence of pre-existing target annotation is factored into resourcing decisions [1].

Physicochemical Reference Standard for Oxalamide Property Profiling

With a well-defined molecular formula, a measured clogP of 1.75, TPSA of 82.19 Ų, and compliance with Lipinski's Rule of 5, CAS 922013-85-2 can function as a neutral reference standard in physicochemical profiling panels designed to benchmark solubility, permeability, or metabolic stability of novel oxalamide derivatives [2]. Its lack of potent biological activity reduces confounding pharmacological noise in such applications.

Quote Request

Request a Quote for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.